Penciclovir

Catalog No.
S538946
CAS No.
39809-25-1
M.F
C10H15N5O3
M. Wt
253.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penciclovir

CAS Number

39809-25-1

Product Name

Penciclovir

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one

Molecular Formula

C10H15N5O3

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)

InChI Key

JNTOCHDNEULJHD-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N

Solubility

1.7mg/ml
Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/
Solubility in water at 20 °C: 1.7 mg/mL, pH 7
7.45e+00 g/L

Synonyms

BRL-39123; BRL 39123; BRL39123; VSA 671; VSA671; VSA-671; Penciclovir; Denavir, Vectavir and Fenivir.

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N

Description

The exact mass of the compound Penciclovir is 253.11749 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Study

Understanding how penciclovir works against HSV is crucial for developing new antiviral therapies. Research explores how penciclovir inhibits viral replication by targeting the viral enzyme thymidine kinase. This enzyme is essential for the virus to synthesize its DNA. Penciclovir acts as a nucleoside analog, mimicking a natural building block for viral DNA. Once incorporated into the viral DNA chain, penciclovir terminates further chain elongation, effectively stopping viral replication [].

Investigating Drug Efficacy

Studies compare penciclovir's effectiveness against other antiviral medications, like aciclovir, the most commonly used drug for HSV infections. Researchers evaluate factors like time to healing, reduction in viral shedding, and overall symptom improvement in patients using penciclovir compared to other treatments []. These studies help determine the most appropriate treatment options for different presentations of HSV infections.

Exploring Resistance Profiles

The emergence of antiviral resistance is a growing concern in treating viral infections. Scientific research investigates the development of resistance to penciclovir in HSV strains. By studying how the virus mutates to evade the drug's effects, researchers can identify potential weaknesses in the virus and develop new antiviral strategies [].

Investigating New Applications

Beyond treating established HSV infections, penciclovir holds promise for preventing viral transmission. Research explores the use of penciclovir as a prophylactic medication to reduce the risk of transmission from individuals with recurrent HSV outbreaks to their partners [].

Penciclovir is a guanosine analogue antiviral drug primarily used for the treatment of herpesvirus infections, particularly herpes labialis (cold sores). It is a nucleoside analogue that exhibits low toxicity and high selectivity for virally infected cells. Penciclovir is poorly absorbed when administered orally, which limits its use to topical formulations, such as Denavir, Vectavir, and Fenivir. The compound was approved for medical use in 1996 and has since been recognized for its efficacy in reducing the duration of healing and viral shedding in herpes labialis infections .

The chemical formula of penciclovir is C₁₀H₁₅N₅O₃, with a molar mass of approximately 253.26 g/mol. Its structure includes a hydroxymethyl group, which contributes to its antiviral properties .

The active form, penciclovir triphosphate, competitively inhibits viral DNA polymerase, an enzyme essential for viral replication within the infected cell []. This prevents the virus from multiplying and reduces the severity and duration of the infection.

Penciclovir is generally well-tolerated with minimal side effects when used topically []. However, some mild skin reactions like burning, stinging, or itching can occur at the application site [].

Note:

  • Information on the chemical synthesis of penciclovir is not readily available in publicly accessible scientific publications.
  • Penciclovir is not intended for oral use due to its poor bioavailability.

Penciclovir is initially inactive and requires phosphorylation to become active. In cells infected with herpes simplex virus types 1 and 2, viral thymidine kinase phosphorylates penciclovir to form the monophosphate derivative. Subsequently, cellular kinases convert this monophosphate into penciclovir triphosphate, the active form of the drug. This triphosphate compound inhibits viral DNA polymerase, thereby preventing viral replication by interfering with DNA synthesis .

The reaction pathway can be summarized as follows:

  • Phosphorylation by viral thymidine kinase:
    Penciclovirthymidine kinasePenciclovir monophosphate\text{Penciclovir}\xrightarrow{\text{thymidine kinase}}\text{Penciclovir monophosphate}
  • Further phosphorylation by cellular kinases:
    Penciclovir monophosphatecellular kinasesPenciclovir triphosphate\text{Penciclovir monophosphate}\xrightarrow{\text{cellular kinases}}\text{Penciclovir triphosphate}
  • Inhibition of viral DNA polymerase:
    Penciclovir triphosphate+viral DNA polymeraseInhibition of DNA synthesis\text{Penciclovir triphosphate}+\text{viral DNA polymerase}\rightarrow \text{Inhibition of DNA synthesis}

Penciclovir exhibits potent antiviral activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). The mechanism of action involves competitive inhibition of viral DNA polymerase by penciclovir triphosphate, which mimics deoxyguanosine triphosphate. This inhibition leads to a reduction in viral replication without significantly affecting human cellular DNA polymerases, thus minimizing cytotoxicity to healthy cells .

Studies have shown that penciclovir retains its active triphosphate form within infected cells for an extended period (10-20 hours), compared to acyclovir, which has a shorter retention time (0.7-1 hour) in similar conditions .

The synthesis of penciclovir typically involves several steps starting from guanine derivatives. One common method includes:

  • Formation of the hydroxymethyl side chain: This can be achieved through reactions involving appropriate aldehydes or alcohols.
  • Coupling with guanine: The hydroxymethyl compound is then reacted with guanine under acidic or basic conditions to form the nucleoside analogue.
  • Purification: The final product is purified through crystallization or chromatography techniques.

The detailed synthetic pathways can vary based on the specific starting materials and desired purity levels .

Interaction studies have demonstrated that penciclovir's efficacy can be influenced by various factors:

  • Drug Resistance: Mutations in viral thymidine kinase or DNA polymerase can lead to resistance against penciclovir, similar to acyclovir-resistant strains.
  • Combination Therapies: Penciclovir may be used in combination with other antiviral agents to enhance therapeutic outcomes or overcome resistance mechanisms.
  • Synergistic Effects: Studies have indicated potential synergistic effects when combined with other antivirals, although specific combinations require further investigation .

Penciclovir shares structural similarities with several other nucleoside analogues used in antiviral therapies. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
AcyclovirGuanosine analogueMore widely used; shorter intracellular half-life of active form
FamciclovirProdrug of penciclovirImproved oral bioavailability
GanciclovirGuanosine analoguePrimarily used for cytomegalovirus infections; more toxic
ValacyclovirProdrug of acyclovirEnhanced bioavailability; treats HSV and varicella zoster virus

Penciclovir's unique feature lies in its longer retention time as an active triphosphate within infected cells compared to acyclovir, making it more effective in certain clinical scenarios .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White crystalline solid from water (monohydrate) ... also reported as colorless matted needles

XLogP3

-1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

253.11748936 g/mol

Monoisotopic Mass

253.11748936 g/mol

Heavy Atom Count

18

Decomposition

When heated to decomposition material emits toxic fumes of /nitrogen oxides/. /Famciclovir/

Appearance

Solid powder

Melting Point

275-277 °C
275-277 °C ... /also reported as/ 272-275 °C
275 - 277 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

359HUE8FJC

Related CAS

97845-62-0 (mono-hydrochloride salt)

Drug Indication

Used to treat recurrent cold sores on the lips and face from various herpesvirus invections.
FDA Label

Therapeutic Uses

Antiviral Agents; Reverse Transcriptase Inhibitors
Denavir (penciclovir cream) is indicated for the treatment of recurrent herpes labialis (cold sores) in adults and children 12 years of age and older. /Included in US product label/

Mechanism of Action

Penciclovir has in vitro activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). In cells infected with HSV-1 or HSV-2, viral thymidine kinase phosphorylates penciclovir to a monophosphate form. The monophosphate form of the drug is then converted to penciclovir triphosphate by cellular kinases. The intracellular triphosphate of penciclovir is retained in vitro inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir. in vitro studies show that penciclovir triphosphate selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. Inhibition of DNA synthesis of virus-infected cells inhibits viral replication. In cells not infected with HSV, DNA synthesis is unaltered. Resistant mutants of HSV can occur from qualitative changes in viral thymidine kinase or DNA polymerase. The most commonly encountered acyclovir-resistant mutants that are deficient in viral thymidine kinase are also resistant to penciclovir.
Penciclovir is converted to the pharmacologically active triphosphate metabolite, which has in vitro and in vivo inhibitory activity against various Herpes viridae, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). The drug exhibits only limited activity in vitro against cytomegalovirus (CMV). ... Penciclovir triphosphate exerts its antiviral effect on HSV and VZV by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of penciclovir triphosphate is highly selective because of its affinity for the enzyme thymidine kinase encoded by HSV and VZV. Virus-encoded thymidine kinase converts penciclovir into penciclovir monophosphate, a nucleotide analog. The monophosphate is further converted to the diphosphate via cellular kinase and then to the triphosphate via other cellular enzymes.
In vitro, penciclovir triphosphate stops replication of herpes viral DNA by competing with deoxyguanosine triphosphate for viral DNA polymerase and inhibiting viral DNA chain elongation.
Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown.

Absorption Distribution and Excretion

Measurable penciclovir concentrations were not detected in plasma or urine of healthy male volunteers (n= 12) following single or repeat application of the 1% cream at a dose of 180 mg penciclovir daily.
Measurable penciclovir concentrations were not detected in plasma or urine of healthy male volunteers (n=12) following single or repeat application of the 1% cream at a dose of 180 mg penciclovir daily (approximately 67 times the estimated usual clinical dose).
There is no information on whether penciclovir is excreted in human milk after topical administration. However, following oral administration of famciclovir (the oral prodrug of penciclovir) to lactating rats, penciclovir was excreted in breast milk at concentrations higher than those seen in the plasma.
The ... pharmacokinetics of intravenously administered penciclovir (BRL 39,123A), a novel anti-herpes agent, were investigated in 15 healthy male subjects. The volunteers were divided into three groups, receiving either 10, 15 or 20 mg/kg penciclovir by a 60 min constant-rate infusion. Blood samples were taken sequentially up to 48 hr after the start of the infusion and urine collections made at appropriate intervals up to 72 hr. After a simple solid phase extraction, concentrations of penciclovir in plasma and urine were determined using HPLC with U.V. detection. Mean values of Cmax, corresponding usually with the end of infusion, and of AUC appeared to increase proportionately with dose. Furthermore, there was no evidence that dose significantly affected any individual pharmacokinetic parameter. Penciclovir was distributed into tissues with an overall mean volume of distribution of approximately 1.5 L.kg-1, i.e. approximately double that of body water. It was rapidly eliminated, with a mean total plasma clearance of 39.3 L.hr-1, and a mean terminal-phase half-life of 2.0 hr. The majority of the dose, approximately 70%, was excreted unchanged in the urine. Mean renal clearance of BRL 39,123 was 28.1 L.hr-1, which exceeds normal glomerular filtration rate and approaches renal plasma flow.
Following the oral administration of a single 500 mg dose of radiolabeled famciclovir to three healthy male volunteers, 73% and 27% of administered radioactivity were recovered in urine and feces over 72 hours, respectively. Penciclovir accounted for 82% and 6-deoxy penciclovir accounted for 7% of the radioactivity excreted in the urine. Approximately 60% of the administered radiolabeled dose was collected in urine in the first 6 hours.
For more Absorption, Distribution and Excretion (Complete) data for Penciclovir (15 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Following oral administration, famciclovir is deacetylated and oxidized to form penciclovir. Metabolites that are inactive include 6-deoxy penciclovir, monoacetylated penciclovir, and 6-deoxy monoacetylated penciclovir (5%, <0.5% and <0.5% of the dose in the urine, respectively). Little or no famciclovir is detected in plasma or urine. An in vitro study using human liver microsomes demonstrated that cytochrome P450 does not play an important role in famciclovir metabolism. The conversion of 6-deoxy penciclovir to penciclovir is catalyzed by aldehyde oxidase.
Famciclovir is deacetylated and oxidized to penciclovir. Penciclovir is phosphorylated to penciclovir triphosphate (the active metabolite) in cells infected with HSV-1, HSV-2, or VZV. The inactive metabolite 6-deoxy penciclovir is converted to penciclovir by aldehyde oxidase. Famciclovir not metabolized by CYP enzymes.

Associated Chemicals

Penciclovir sodium; 97845-62-0

Wikipedia

Penciclovir
Clobetasone_butyrate

Drug Warnings

Denavir should only be used on herpes labialis on the lips and face. Because no data are available, application to human mucous membranes is not recommended. Particular care should be taken to avoid application in or near the eyes since it may cause irritation. Lesions that do not improve or that worsen on therapy should be evaluated for secondary bacterial infection. The effect of Denavir has not been established in immunocompromised patients.
FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
There is no information on whether penciclovir is excreted in human milk after topical administration. However, following oral administration of famciclovir (the oral prodrug of penciclovir) to lactating rats, penciclovir was excreted in breast milk at concentrations higher than those seen in the plasma. Therefore, a decision should be made whether to discontinue the drug, taking into account the importance of the drug to the mother.
In 74 patients >/=65 years of age, the adverse events profile was comparable to that observed in younger patients.
For more Drug Warnings (Complete) data for Penciclovir (9 total), please visit the HSDB record page.

Biological Half Life

2 hours
Elimination half-life of penciclovir after oral administration of famciclovir 1.6-3 hours. Intracellular half-life of penciclovir triphosphate in cells infected with herpes simplex virus (HSV)-1 or HSV-2 is 10 and 20 hours, respectively; intracellular half-life in varicella zoster virus (VZV)-infected cells is 7-14 hours.
The ... pharmacokinetics of intravenously administered penciclovir (BRL 39,123A), a novel anti-herpes agent, were investigated in 15 healthy male subjects. A mean terminal-phase half-life of 2.0 hr /was reported/.
The plasma elimination half-life of penciclovir was 2.0 + or - 0.3 hours after intravenous administration of penciclovir to 48 healthy male volunteers and 2.3 + or - 0.4 hours after oral administration of 500 mg famciclovir to 124 healthy male volunteers. The half-life in 17 patients with herpes zoster was 2.8 + or - 1.0 hours and 2.7 + or - 1.0 hours after single and repeated doses, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Clinical Laboratory Methods

A rapid, specific and sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed for the determination of penciclovir in human plasma. The method involved simple, one-step SPE procedure coupled with a C(18) , 75 X 4.mm, 3 um column with a flow-rate of 0.5 mL/min, and acyclovir was used as the internal standard. The Quattro Micro mass spectrometry was operated under the multiple reaction-monitoring mode using the electrospray ionization technique. Using 250 uL plasma, the methods were validated over the concentration range 52.555-6626.181 ng/mL, with a lower limit of quantification of 52.55 ng/mL. The intra- and inter-day precision and accuracy values were found to be within the assay variability limits as per the FDA guidelines. The developed assay method was applied to a clinical pharmacokinetic study in human volunteers.
A simple, sensitive and reliable HPLC ion-pairing method with fluorescence detection, was developed for penciclovir determination in plasma and aqueous humor, with a Zorbax SB-aq C18 (100 mmx2.1 mm) column. Plasma samples were treated by solid-phase extraction with Oasis MCX (30 mg) cartridges. Ganciclovir, an antiviral drug structurally related to penciclovir, was used as internal standard (I.S.). Aqueous humor samples were directly injected into the chromatographic system. Separation was performed by a gradient elution with a mobile phase consisting of a mixture of acetonitrile and phosphate buffer 50mM containing 5mM of sodium octanesulfonate, pH 2.0, at a flow rate of 0.3 mL/min. The method was validated and showed good performances in terms of linearity, sensitivity, precision and trueness. Quantification limit was obtained at 0.05 ug/mL for aqueous humor and at 0.1 ug/mL for plasma. Finally, the proposed analytical method was used to measure penciclovir in clinical samples for a pharmacokinetic study, after oral administration of famciclovir.
HPLC determination in plasma and urine.

Storage Conditions

Store at controlled room temperature, 20-25 °C (68 -77 °F).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. /Famciclovir/
Keep container tightly closed in a dry and well-ventilated place.

Dates

Modify: 2023-08-15
1: An J, Li G, An T, Nie X. Indirect photochemical transformations of acyclovir
2: Schenkel F, Csajka C, Baglivo E, Kondo-Oestreicher M, Dayer P, Gex-Fabry M,
3: Semenkow SL, Johnson NM, Maggs DJ, Margulies BJ. Controlled release delivery
4: Thomasy SM, Covert JC, Stanley SD, Maggs DJ. Pharmacokinetics of famciclovir
5: Thomasy SM, Whittem T, Bales JL, Ferrone M, Stanley SD, Maggs DJ.
6: Brock AP, Isaza R, Hunter RP, Richman LK, Montali RJ, Schmitt DL, Koch DE,
7: Groth AD, Contreras MT, Kado-Fong HK, Nguyen KQ, Thomasy SM, Maggs DJ. In
8: Kanneti R, Bhavesh D, Paramar D, Shivaprakash R, Bhatt PA. Determination of
9: Prasse C, Wagner M, Schulz R, Ternes TA. Biotransformation of the antiviral
10: Yu A, Guo C, Zhou Y, Cao F, Zhu W, Sun M, Zhai G. Skin irritation and the
11: Tsujimura K, Yamada M, Nagata S, Yamanaka T, Nemoto M, Kondo T, Kurosawa M,
12: Zhu W, Guo C, Yu A, Gao Y, Cao F, Zhai G. Microemulsion-based hydrogel
13: Lv Q, Yu A, Xi Y, Li H, Song Z, Cui J, Cao F, Zhai G. Development and
14: Chen XS, Han GZ, Guo ZP, Lu NZ, Chen J, Wang JB; Penciclovir Multicenter
15: Lin L, Chen XS, Cui PG, Wang JB, Guo ZP, Lu NZ, Bi ZG, Jia H, Yang XY;
16: Raborn GW, Martel AY, Lassonde M, Lewis MA, Boon R, Spruance SL; Worldwide
17: Thomasy SM, Maggs DJ, Moulin NK, Stanley SD. Pharmacokinetics and safety of
18: Sarisky RT, Bacon TH, Boon RJ, Duffy KE, Esser KM, Leary J, Locke LA, Nguyen
19: Smith RL, Morroni J, Wilcox CL. Lack of effect of treatment with penciclovir
20: Spruance SL, Rea TL, Thoming C, Tucker R, Saltzman R, Boon R. Penciclovir

Explore Compound Types